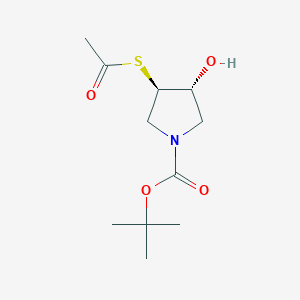

tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Molecular Formula: C₁₁H₁₉NO₄S Structure: The compound features a pyrrolidine ring with a tert-butyl carboxylate group at position 1, an acetylsulfanyl (-SAc) group at the 3R position, and a hydroxyl (-OH) group at the 4R position. The stereochemistry (3R,4R) is critical for its reactivity and interactions in synthetic or biological contexts.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-acetylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-7(13)17-9-6-12(5-8(9)14)10(15)16-11(2,3)4/h8-9,14H,5-6H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBPFUVZXLMDLJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxyl and acetylsulfanyl groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The acetylsulfanyl group can be reduced to a thiol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a thiol or alcohol.

Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetylsulfanyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Reactivity : The acetylsulfanyl group acts as a thioester, enabling nucleophilic acyl substitution reactions. This makes the compound valuable in synthesizing thiol-containing derivatives or enzyme inhibitors.

- Solubility : Moderately polar due to the hydroxyl and carboxylate groups, with solubility in organic solvents like ethyl acetate or dichloromethane.

- Applications : Used as an intermediate in pharmaceuticals, particularly in prodrugs or protease inhibitors where thioesters mimic natural substrates .

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity :

- The target compound ’s acetylsulfanyl group is more reactive in nucleophilic substitutions compared to the cyclohexylsulfanyl derivative (thioether), which is sterically hindered .

- The azide derivative undergoes Huisgen cycloaddition (click chemistry), unlike the thioester, which participates in acyl transfers.

- The bromomethyl analog () is highly reactive in SN2 reactions but lacks the thioester’s versatility in mimicking biological substrates.

Solubility and Lipophilicity :

- The cyclohexylsulfanyl compound has higher lipophilicity (logP ~2.5) due to its bulky cyclohexyl group, reducing aqueous solubility compared to the target compound (logP ~1.8).

- The trifluoromethyl derivative exhibits increased hydrophobicity and metabolic stability, making it suitable for CNS-targeting drugs.

Synthetic Utility :

- The target compound is synthesized via acetylation of a mercapto intermediate, while the azide derivative requires azide substitution under Staudinger conditions.

- The bromomethyl analog () is prepared via mesylation followed by bromide displacement, highlighting divergent synthetic pathways.

Biological Relevance: Thioesters (e.g., target compound) are pivotal in enzyme inhibition (e.g., protease inhibitors) due to their resemblance to native enzyme substrates . Amino derivatives (e.g., ) serve as ligands for GPCR targets, leveraging their hydrogen-bonding capabilities.

Biological Activity

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound characterized by its unique functional groups, including a tert-butyl ester, hydroxyl, and acetylsulfanyl moieties attached to a pyrrolidine ring. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₉NO₄S

- Molecular Weight : 261.34 g/mol

- CAS Number : 2165579-66-6

The structure of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it a versatile compound for synthetic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and acetylsulfanyl groups can engage in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity towards various enzymes or receptors. This interaction can modulate enzymatic activities or receptor functions, leading to diverse biological effects .

Antioxidant Properties

Research indicates that tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate may exhibit antioxidant properties. The presence of the hydroxyl group is crucial for scavenging free radicals, which can help mitigate oxidative stress in biological systems .

Neuroprotective Effects

In vitro studies have shown that compounds similar to tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protection is linked to the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Case Studies and Research Findings

- Study on Neuroprotection :

-

Antioxidant Activity Assessment :

- Methodology : DPPH radical scavenging assay.

- Results : The compound demonstrated moderate antioxidant activity, suggesting its potential use as a therapeutic agent in conditions associated with oxidative stress .

-

Enzyme Inhibition Study :

- Focus : Inhibition of AChE.

- Results : Preliminary results indicated that tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate could inhibit AChE activity effectively at certain concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity | Unique Properties |

|---|---|---|---|

| tert-butyl (3R,4R)-3-(methylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate | Methylsulfanyl | Moderate AChE inhibition | Lacks acetyl group |

| tert-butyl (3R,4R)-3-hydroxy-4-pyrrolidinecarboxylate | Hydroxyl only | Limited neuroprotective effects | No sulfanyl group |

The presence of both hydroxyl and acetylsulfanyl groups in tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate distinguishes it from similar compounds and contributes to its unique biological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.